An In-depth Technical Guide to Benzyl Allyl(2-hydroxyethyl)carbamate: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to Benzyl Allyl(2-hydroxyethyl)carbamate: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of Benzyl allyl(2-hydroxyethyl)carbamate, a versatile carbamate derivative with potential applications in organic synthesis and drug discovery. While specific experimental data for this compound is not extensively available in public literature, this document consolidates information on its synthesis, predicted physicochemical and spectroscopic properties, and potential reactivity based on established chemical principles and data from closely related analogues. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the utility of functionalized carbamates as synthetic intermediates.
Introduction: The Strategic Value of Functionalized Carbamates
Carbamates are a pivotal class of organic compounds, renowned for their role as protecting groups for amines in peptide synthesis and complex molecule construction. The Cbz (carboxybenzyl) group, a benzyl carbamate, is a classic example, offering stability under various conditions and facile removal via catalytic hydrogenation[1]. The strategic introduction of additional functional groups onto the carbamate nitrogen, such as allyl and hydroxyethyl moieties, transforms a simple protecting group into a multifunctional synthetic building block.
Benzyl allyl(2-hydroxyethyl)carbamate (Figure 1) is a molecule of significant interest due to the orthogonal reactivity of its constituent groups:
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The Benzyl Carbamate Core: Provides a stable backbone and allows for potential deprotection of the nitrogen through hydrogenolysis.
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The Allyl Group: A versatile handle for a wide array of chemical transformations, including but not limited to, palladium-catalyzed reactions, olefin metathesis, and electrophilic additions.
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The 2-Hydroxyethyl Group: Offers a primary alcohol functionality for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. This group also enhances polarity and can participate in hydrogen bonding.
This guide will delve into the synthetic pathways to access this molecule, predict its key chemical properties, and explore its potential as a versatile intermediate in synthetic chemistry.
Figure 1: Structure of Benzyl allyl(2-hydroxyethyl)carbamate
A 2D representation of the title compound.
Proposed Synthesis of Benzyl Allyl(2-hydroxyethyl)carbamate
A direct, documented synthesis for Benzyl allyl(2-hydroxyethyl)carbamate is not readily found in peer-reviewed literature. However, a plausible and efficient synthetic route can be designed based on well-established carbamate chemistry and the synthesis of related N-substituted amines. The proposed two-step synthesis starts from the commercially available 2-(allylamino)ethanol.
Synthetic Workflow
The proposed synthesis involves the protection of the secondary amine of 2-(allylamino)ethanol with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions.
Proposed synthetic workflow for Benzyl allyl(2-hydroxyethyl)carbamate.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize Benzyl allyl(2-hydroxyethyl)carbamate from 2-(allylamino)ethanol.
Materials:
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2-(Allylamino)ethanol
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Benzyl chloroformate
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Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)
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Dichloromethane (DCM) or Toluene
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2-(allylamino)ethanol (1.0 eq.) and sodium carbonate (1.5 eq.) in a suitable solvent such as dichloromethane or a biphasic system with toluene and water. Cool the mixture to 0 °C in an ice bath.
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Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 eq.) dropwise to the stirring mixture over 30 minutes, ensuring the temperature remains below 5 °C. The use of benzyl chloroformate is a standard method for introducing the Cbz protecting group[2].
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Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Quench the reaction by adding water. If DCM was used as the solvent, separate the organic layer. If a biphasic system was used, separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
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Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Benzyl allyl(2-hydroxyethyl)carbamate.
Causality Behind Experimental Choices:
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Base: Sodium carbonate or triethylamine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
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Temperature Control: The initial reaction is carried out at 0 °C to control the exothermicity of the reaction between the highly reactive benzyl chloroformate and the amine.
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Purification: Silica gel chromatography is the standard method for purifying moderately polar organic compounds and is expected to effectively separate the desired product from any unreacted starting materials or byproducts.
Physicochemical Properties
While specific experimental data for Benzyl allyl(2-hydroxyethyl)carbamate is not available, its properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value / Observation | Basis for Prediction / Reference |
| CAS Number | 1065075-80-0 | Commercially available from suppliers like Sigma-Aldrich. |
| Molecular Formula | C₁₃H₁₇NO₃ | Calculated from the structure. |
| Molecular Weight | 235.28 g/mol | Commercially listed and calculated. |
| Appearance | Colorless to pale yellow oil | Similar N,N-disubstituted carbamates are often oils or low-melting solids. The related benzyl allyl(2-oxoethyl)carbamate is a slightly yellow oil. |
| Melting Point | Not available (likely low or below room temperature) | The related Benzyl N-(2-hydroxyethyl)carbamate, which lacks the allyl group and has a secondary carbamate nitrogen capable of hydrogen bonding, is a solid with a melting point of 58-60 °C. The N,N-disubstitution in the target molecule would disrupt crystal packing, likely resulting in a lower melting point or an oily state. |
| Boiling Point | > 200 °C at reduced pressure | Benzyl N-(2-hydroxyethyl)carbamate has a boiling point of 215 °C at 15 mmHg. The increased molecular weight of the target compound suggests a higher boiling point. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF, Methanol). Sparingly soluble in water. | The presence of the benzyl and allyl groups confers significant organic character, while the hydroxyl and carbamate groups provide some polarity. |
Spectroscopic and Analytical Characterization (Predicted)
The identity and purity of Benzyl allyl(2-hydroxyethyl)carbamate would be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:
¹H NMR (400 MHz, CDCl₃):
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δ 7.30-7.40 (m, 5H): Aromatic protons of the benzyl group.
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δ 5.70-5.85 (m, 1H): Internal alkene proton (-CH=CH₂) of the allyl group.
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δ 5.10-5.25 (m, 2H): Terminal alkene protons (=CH₂) of the allyl group.
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δ 5.15 (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).
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δ 3.90-4.00 (d, 2H): Methylene protons adjacent to the nitrogen of the allyl group (-N-CH₂-CH=).
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δ 3.70-3.80 (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).
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δ 3.40-3.50 (t, 2H): Methylene protons adjacent to the nitrogen of the ethyl group (-N-CH₂-CH₂-).
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δ ~2.0 (br s, 1H): Hydroxyl proton (-OH). This peak may be broad and its chemical shift is concentration-dependent.
¹³C NMR (101 MHz, CDCl₃):
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δ ~156.0: Carbonyl carbon of the carbamate group.
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δ ~136.0: Quaternary aromatic carbon of the benzyl group.
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δ ~133.0: Internal alkene carbon (-CH=CH₂) of the allyl group.
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δ 128.6, 128.2, 128.0: Aromatic carbons of the benzyl group.
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δ ~118.0: Terminal alkene carbon (=CH₂) of the allyl group.
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δ ~67.5: Methylene carbon of the benzyl group (-O-CH₂-Ph).
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δ ~60.0: Methylene carbon adjacent to the hydroxyl group (-CH₂-OH).
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δ ~51.0: Methylene carbon adjacent to the nitrogen of the allyl group (-N-CH₂-CH=).
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δ ~49.0: Methylene carbon adjacent to the nitrogen of the ethyl group (-N-CH₂-CH₂-).
FT-IR (neat, cm⁻¹):
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3450 (broad): O-H stretch of the alcohol.
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3070, 3030: Aromatic and vinylic C-H stretch.
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2930, 2870: Aliphatic C-H stretch.
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1700 (strong): C=O stretch of the carbamate carbonyl.
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1645: C=C stretch of the allyl group.
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1450, 1495: Aromatic C=C stretch.
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1250 (strong): C-N stretch.
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1100 (strong): C-O stretch.
Mass Spectrometry (ESI+):
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m/z 236.13 [M+H]⁺
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m/z 258.11 [M+Na]⁺
Potential Reactivity and Synthetic Applications
The true utility of Benzyl allyl(2-hydroxyethyl)carbamate lies in the selective manipulation of its three key functional groups.
